molecular formula C21H20N6O B12737651 Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)- CAS No. 87540-06-5

Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)-

Cat. No.: B12737651
CAS No.: 87540-06-5
M. Wt: 372.4 g/mol
InChI Key: WIBMHODPGXACRA-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a triazolo-phthalazine moiety, and a phenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)- typically involves multi-step organic reactions. The process may start with the formation of the triazolo-phthalazine core, followed by the introduction of the pyrrolidine ring and the phenyl group. Common reagents used in these steps include hydrazine derivatives, aldehydes, and amines. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halides or sulfonates.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. Solvents like methanol, ethanol, or acetonitrile are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)-: can be compared with other acetamide derivatives that have similar structural features.

    Triazolo-phthalazine derivatives: These compounds share the triazolo-phthalazine core and may exhibit similar biological activities.

    Pyrrolidine-containing compounds: These compounds contain the pyrrolidine ring and may have comparable chemical reactivity.

Uniqueness

The uniqueness of Acetamide, N-(4-(6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazin-3-yl)phenyl)- lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

87540-06-5

Molecular Formula

C21H20N6O

Molecular Weight

372.4 g/mol

IUPAC Name

N-[4-(6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C21H20N6O/c1-14(28)22-16-10-8-15(9-11-16)19-23-24-20-17-6-2-3-7-18(17)21(25-27(19)20)26-12-4-5-13-26/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,28)

InChI Key

WIBMHODPGXACRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5

Origin of Product

United States

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